molecular formula C10H9BrO3 B2845257 6-Bromochromane-3-carboxylic acid CAS No. 923225-74-5

6-Bromochromane-3-carboxylic acid

Cat. No.: B2845257
CAS No.: 923225-74-5
M. Wt: 257.083
InChI Key: BWCZGYZFEWAXEU-UHFFFAOYSA-N
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Description

6-Bromochromane-3-carboxylic acid is an organic compound with the molecular formula C10H9BrO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromochromane-3-carboxylic acid typically involves the bromination of chromane-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the chromane ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the bromine atom can lead to the formation of chromane-3-carboxylic acid.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of chromane-3-carboxylic acid.

    Substitution: Formation of substituted chromane derivatives.

Scientific Research Applications

6-Bromochromane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromochromane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 6-Bromocoumarin-3-carboxylic acid
  • 6-Chlorochromane-3-carboxylic acid
  • 6-Fluorochromane-3-carboxylic acid

Uniqueness: 6-Bromochromane-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential for selective functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCZGYZFEWAXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923225-74-5
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
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